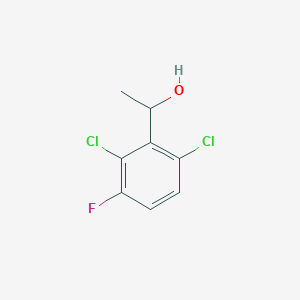

1-(2,6-Dichloro-3-fluorophenyl)ethanol

Descripción general

Descripción

1-(2,6-Dichloro-3-fluorophenyl)ethanol is an organic compound with the molecular formula C8H7Cl2FO. It is a chiral alcohol derivative characterized by the presence of two chlorine atoms and one fluorine atom attached to a phenyl ring, along with an ethanol group. This compound is notable for its applications in organic synthesis and pharmaceutical research, particularly as an intermediate in the synthesis of various biologically active molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(2,6-Dichloro-3-fluorophenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 2,6-dichloro-3-fluoroacetophenone using sodium borohydride. The reaction typically proceeds in an organic solvent such as methanol or ethanol under controlled temperature conditions . Another method involves the use of chiral catalysts to achieve enantioselective reduction, yielding the desired chiral alcohol with high optical purity .

Industrial Production Methods: For large-scale industrial production, the synthesis of this compound often employs a combination of chemical and biological methods. The chemical method involves the reduction of 2,6-dichloro-3-fluoroacetophenone, followed by resolution using chiral amines. The biological method utilizes genetically engineered bacteria expressing carbonyl reductase and glucose dehydrogenase to achieve the reduction step .

Análisis De Reacciones Químicas

Types of Reactions: 1-(2,6-Dichloro-3-fluorophenyl)ethanol undergoes various chemical reactions, including:

Reduction: As mentioned earlier, the reduction of 2,6-dichloro-3-fluoroacetophenone yields this compound.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.

Major Products:

Oxidation: 2,6-Dichloro-3-fluoroacetophenone.

Reduction: this compound.

Substitution: Various substituted derivatives depending on the reagent used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

The primary application of (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol is as a chiral intermediate in the synthesis of crizotinib, a targeted therapy drug used in the treatment of non-small cell lung cancer (NSCLC) and other advanced-stage tumors. The synthesis process involves:

- Enzymatic Reduction : Utilizing alcohol dehydrogenases from Lactobacillus kefir to convert 1-(2,6-dichloro-3-fluorophenyl)ethanone into the desired chiral alcohol with high enantiomeric excess (99.9%) .

- Environmental Considerations : The synthesis process is noted for being cost-effective and sustainable, which is crucial for large-scale production of pharmaceuticals .

Safety Considerations

Handling (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol requires strict adherence to safety protocols due to its potential health risks:

- Skin Contact : Can cause irritation; protective gloves should be worn.

- Eye Protection : Necessary to prevent serious damage from splashes.

- Respiratory Safety : Adequate ventilation is required to avoid respiratory irritation.

- Environmental Impact : Harmful effects on aquatic life necessitate careful disposal practices .

Case Study 1: Crizotinib Synthesis

A study demonstrated the efficient enzymatic synthesis of (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol as a key intermediate for crizotinib. The process utilized recombinant Escherichia coli, achieving complete substrate conversion within 12 hours under optimal conditions (30 °C, pH 7.0). This method not only ensured high yields but also emphasized sustainability in pharmaceutical manufacturing .

Case Study 2: Environmental Impact Assessment

Research on the environmental impact of (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol highlighted its potential risks to aquatic ecosystems. Studies indicated that proper containment and disposal methods are essential to mitigate long-lasting effects on marine life .

Mecanismo De Acción

The mechanism of action of 1-(2,6-Dichloro-3-fluorophenyl)ethanol is primarily related to its role as an intermediate in the synthesis of biologically active compounds. For instance, in the synthesis of crizotinib, it acts as a precursor that undergoes further chemical transformations to yield the final active pharmaceutical ingredient. The molecular targets and pathways involved depend on the specific end product synthesized from this compound .

Comparación Con Compuestos Similares

1-(2,6-Dichloro-3-fluorophenyl)ethanol can be compared with other similar compounds, such as:

2,6-Dichloro-3-fluoroacetophenone: The ketone precursor used in its synthesis.

2-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanol: Another fluorinated alcohol with similar structural features.

1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-ethanol: A structurally related compound used in different pharmaceutical applications.

The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties, making it a valuable intermediate in various synthetic pathways .

Actividad Biológica

1-(2,6-Dichloro-3-fluorophenyl)ethanol, also referred to as (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, is a chiral small molecule notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential as a kinase inhibitor and its applications in drug discovery. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

- Molecular Formula : C8H7Cl2F

- Molecular Weight : 209.04 g/mol

- Structure : Characterized by a dichlorofluorophenyl group attached to an ethanol moiety.

The primary mechanism of action for this compound involves its role as a small molecule kinase inhibitor . Kinases are enzymes that play crucial roles in cell signaling pathways, particularly those involved in cancer progression. By inhibiting specific kinases, this compound can potentially disrupt tumor growth and proliferation pathways.

Biological Activities

This compound exhibits several significant biological activities:

- Antimicrobial Activity : Research indicates that this compound has notable antimicrobial and antifungal properties. It has shown effectiveness against various bacterial and fungal strains, including those resistant to conventional treatments.

- Antioxidant Properties : Studies suggest that it may possess antioxidant capabilities, which could be beneficial in treating oxidative stress-related diseases.

- Potential in Cancer Treatment : The compound's ability to inhibit kinases makes it a candidate for developing therapeutic agents against various cancers. Specific studies have evaluated its interactions with kinases involved in cancer progression, highlighting its potential efficacy in clinical settings.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Antimicrobial Efficacy :

- A study evaluated the compound's effectiveness against resistant bacterial strains. Results indicated a significant reduction in bacterial viability compared to control groups.

-

Kinase Inhibition Studies :

- Various biochemical assays were conducted to assess the potency and selectivity of this compound against target kinases. The findings demonstrated that the compound effectively inhibits specific kinases associated with tumor growth.

- Synthesis and Derivatives :

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| (R)-1-(2,6-Dichloro-3-fluorophenyl)ethanol | 330156-50-8 | 0.90 | Enantiomer of this compound |

| 2-Chloro-5-fluorobenzyl alcohol | 261762-59-8 | 0.75 | Different halogen substitution pattern |

| 2,6-Dichloro-3-fluorobenzoic acid | 178813-78-0 | 0.73 | Contains a carboxylic acid functional group |

The uniqueness of this compound lies in its specific combination of halogen substitutions and chiral nature, which enhances its biological activity compared to similar compounds.

Propiedades

IUPAC Name |

1-(2,6-dichloro-3-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2FO/c1-4(12)7-5(9)2-3-6(11)8(7)10/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAOYKRSASYNDGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1Cl)F)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588143 | |

| Record name | 1-(2,6-Dichloro-3-fluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

756520-66-8 | |

| Record name | 1-(2,6-Dichloro-3-fluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,6-dichloro-3-fluorophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 1-(2,6-Dichloro-3-fluorophenyl)ethanol in pharmaceutical chemistry?

A: this compound serves as a key chiral building block in the synthesis of Crizotinib [, , , ]. Crizotinib is an antitumor drug that acts as an ALK (Anaplastic Lymphoma Kinase) and ROS1 (c-ros oncogene 1) inhibitor, used in the treatment of specific types of lung cancer [, , ].

Q2: Why is the chirality of this compound important in drug synthesis?

A: Chirality is crucial because different enantiomers (mirror image molecules) can have different biological activities. In the case of Crizotinib, only the (S)-enantiomer of this compound is desired for its pharmacological activity [, ]. Utilizing the incorrect enantiomer can lead to reduced efficacy or even unintended side effects.

Q3: What are the common methods to synthesize enantiomerically pure (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol?

A3: Several methods are employed to obtain the desired (S)-enantiomer:

- Catalytic Resolution: This method uses chiral catalysts like Boc-L-proline along with p-toluenesulfonic acid and 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride to selectively react with and separate the (S)-enantiomer from the racemic mixture of this compound [, , ].

- Biotransformation: This approach utilizes enzymes to selectively convert one enantiomer, leaving the desired (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol in enantiomerically pure form [].

- Resolution using s-methylbenzylamine: This method involves reacting the racemic mixture with s-methylbenzylamine to form diastereomeric salts, which can be separated based on their different physical properties [].

Q4: What are the advantages of using bio-orthogonal chemistry to produce cross-linked enzymes for the synthesis of (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol?

A: Research suggests that using bio-orthogonal chemistry to create rapidly and precisely cross-linked enzymes (RP-CLEs) from cell lysate can be advantageous for synthesizing (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol []. This method allows for the rapid and precise incorporation of nonstandard amino acids (NSAAs) into the enzyme structure, potentially improving the enzyme's activity, stability, and selectivity.

Q5: Are there environmental concerns related to the synthesis of this compound?

A: While the provided abstracts don't delve deep into environmental impacts, some synthesis methods highlight the importance of minimizing waste. For instance, the catalytic resolution method using Boc-L-proline is lauded for reducing waste and pollution compared to other methods []. This suggests a growing focus on developing greener and more sustainable synthetic routes for this important pharmaceutical intermediate.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.